8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Quality Control

Non-standard tropane analogs compromise SAR reproducibility through uncontrolled stereochemistry and salt-form variability. This compound eliminates those variables. - Defined endo-configuration, N-methyl substitution, and dihydrochloride stoichiometry ensure consistent receptor-binding data. - Validated fragment-sized scaffold (MW 213.15) for 5-HT1A/5-HT3 pharmacological probe design; primary amine handle enables rapid amidation or reductive amination. - Dihydrochloride salt guarantees reproducible aqueous solubility and handling across assay platforms.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
CAS No. 646477-45-4
Cat. No. B1362278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
CAS646477-45-4
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)N.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c1-10-7-2-3-8(10)5-6(9)4-7;;/h6-8H,2-5,9H2,1H3;2*1H
InChIKeyKVYQKWPZQKGICY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride: Technical Overview


8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (CAS 646477-45-4), also referred to as 3-aminotropane dihydrochloride or endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, is a bicyclic diamine salt with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15 g/mol [1]. The compound features the tropane (8-methyl-8-azabicyclo[3.2.1]octane) scaffold, a conformationally restricted bicyclic framework that serves as a core structural motif in numerous bioactive alkaloids and synthetic ligands targeting monoamine transporters, muscarinic receptors, and other G-protein coupled receptors (GPCRs) [2]. The dihydrochloride salt form enhances aqueous solubility and handling characteristics relative to the free base, facilitating precise formulation in biological assays and synthetic workflows .

Stereochemical Definition Crystallographically confirmed endo-configuration supports SAR reproducibility
Salt Form & Handling Dihydrochloride salt supports aqueous solubility and assay-ready formulation
Fragment-Based Discovery Tropane scaffold enables GPCR and monoamine transporter ligand design

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride Substitution Risks


Generic substitution within the tropane scaffold class is precluded by the compound's specific combination of stereochemical and substitutional features. The defined endo-configuration at the 3-position, the bridgehead N-methyl group, and the dihydrochloride salt stoichiometry collectively determine receptor binding profiles, physicochemical properties, and assay compatibility [1]. Structural modifications at the N-8 position, even minor ones such as replacement with hydrogen (nor-tropane) or benzyl groups, can dramatically alter ligand selectivity profiles across dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as GPCR targets including 5-HT1A and nociceptin receptors [2]. Furthermore, the dihydrochloride salt form provides reproducible aqueous solubility and handling characteristics that the free base (CAS 98998-25-5) does not guarantee without additional formulation steps. Procurement of unverified analogs lacking the precise CAS 646477-45-4 specification introduces uncontrolled variables in stereochemistry, salt form, and purity that may compromise experimental reproducibility and invalidate structure-activity relationship (SAR) interpretations.

Stereochemical Deviation

Substitution with exo-isomers or undefined stereochemistry may alter receptor binding profiles and affect SAR interpretations.

N-8 Substituent Sensitivity

Replacement of the N-methyl group (e.g., nor-tropane or benzyl) can shift DAT/SERT/NET selectivity, complicating target engagement analysis.

Salt Form Variability

Free base form may exhibit hygroscopicity and handling variability; dihydrochloride provides more consistent solubility and stability.

Differentiation Evidence vs. Structural Analogs


Purity Specification and Physical Form

Commercial sourcing of 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (CAS 646477-45-4) is available at defined purity thresholds of ≥97% (AKSci V0889) and ≥98% (ChemScene CS-W013172), with analytical characterization by gas chromatography (GC) where specified . This contrasts with the free base form (CAS 98998-25-5), which is typically offered at lower purity (e.g., 95%) and may exhibit variable stability due to hygroscopicity and susceptibility to carbonate formation upon atmospheric exposure . The dihydrochloride salt provides a defined, stable solid form that maintains integrity under standard laboratory storage conditions (room temperature) .

Purity & Form
Data to verify
≥97–98% (dihydrochloride) vs. 95% (free base)
Defined salt form may reduce handling variability in assays
Cross-vendor specification review advised
Medicinal Chemistry Fragment-Based Drug Discovery Quality Control

Receptor Binding Selectivity Profile

3-Aminotropane (the free base of the target compound) demonstrates a defined receptor binding profile characterized by affinity for 5-HT1A and 5-HT3 receptors, with no detectable affinity for the 5-HT2A receptor subtype . This selectivity profile differentiates the compound from other tropane derivatives such as 8-azabicyclo[3.2.1]octane-3-methanamine analogs, which have been documented to exhibit high affinity for dopamine D2 and D3 receptors and 5-HT2A serotonin receptors [1]. The absence of 5-HT2A affinity in 3-aminotropane is a notable point of differentiation, as 5-HT2A antagonism or agonism is associated with distinct physiological effects and potential side-effect liabilities.

5-HT2A Sparing
Reported
No detectable 5-HT2A affinity
Target: 5-HT1A/5-HT3 affinity Comparator: broader tropane derivatives (5-HT2A+)
May support cleaner serotonergic pathway interrogation
Neuropharmacology Receptor Binding Assays Serotonin Receptors

Validated Scaffold for Nociceptin Receptor Ligands

The tropane (8-methyl-8-azabicyclo[3.2.1]octane) scaffold, of which the target compound is the 3-amino-substituted derivative, has been systematically exploited as a privileged framework for developing high-affinity nociceptin/orphanin FQ (NOP) receptor ligands [1]. In a medicinal chemistry optimization program, a series of tropane derivatives demonstrated high affinity for the NOP receptor, with moderate to excellent selectivity over the opioid mu receptor, and functional activity as full agonists [2]. This establishes the core scaffold as a validated starting point for SAR exploration, distinguishing it from alternative bicyclic amine frameworks (e.g., azabicyclo[2.2.1]heptanes, quinuclidines) that lack this documented NOP receptor engagement profile.

NOP Scaffold Utility
Class-level
Tropane core reported as high-affinity NOP receptor ligand scaffold
Target: NOP receptor (validated) Comparator: alternative bicyclic amines (unvalidated for NOP)
Supports NOP receptor ligand development context
Context-dependent; requires derivatization validation
GPCR Drug Discovery Pain and Anxiety Research Fragment-Based Screening

Crystallographic Confirmation of Endo Stereochemistry

The endo-configuration of the 3-amino substituent in (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine has been unequivocally confirmed by single-crystal X-ray diffraction analysis of its diprotonated salt form crystallized with a copper(II) anionic cluster [1]. This definitive stereochemical assignment distinguishes the compound from exo-isomers and from mixtures of undefined stereochemistry that may arise from non-stereoselective synthetic routes. The rigid bicyclic framework of the tropane scaffold restricts conformational flexibility, which can be advantageous for optimizing binding affinity and selectivity for specific receptor targets compared to more flexible amine scaffolds .

Stereochemical Identity
Structural confirmation
Crystallographically confirmed endo-configuration (1R,5S)
Supports stereochemical attribution in SAR and reproducibility
Structural Biology Crystallography Chiral Synthesis

Application Scenarios: 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride


Fragment-Based Drug Discovery for GPCRs and Monoamine Transporters

The compound serves as a validated fragment-sized scaffold (molecular weight 213.15) containing a primary amine handle for facile derivatization. As noted in vendor documentation, it is 'an important skeleton for molecular splicing, expansion, and modification, providing a structural foundation and research tool for the design and screening of novel drug candidates' . The tropane core has documented utility in developing ligands for dopamine and serotonin transporters [6], as well as nociceptin receptors [3], making it suitable for fragment-growing and scaffold-hopping campaigns in GPCR and transporter drug discovery.

5-HT2A-Sparing Serotonergic Probe Development

Based on the receptor binding profile indicating affinity for 5-HT1A and 5-HT3 receptors with no detectable 5-HT2A affinity , this compound is well-suited as a starting scaffold for developing serotonergic pharmacological tool compounds. Research programs seeking to interrogate 5-HT1A or 5-HT3 receptor function while minimizing confounding 5-HT2A-mediated effects (e.g., hallucinogenic potential, cardiovascular effects) can utilize this scaffold to design probes with cleaner selectivity profiles than broader-spectrum tropane derivatives [6].

Nociceptin (NOP) Receptor Agonist Development

The 8-methyl-8-azabicyclo[3.2.1]octane scaffold has been validated as a core structure for generating high-affinity NOP receptor ligands with moderate to excellent selectivity over the opioid mu receptor . 3-Aminotropane dihydrochloride provides the 3-amino-substituted tropane scaffold that can be elaborated via amide bond formation or reductive amination to access this pharmacologically important chemotype. This application is particularly relevant for developing non-addictive analgesics and anxiolytics targeting the NOP receptor system [6].

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Tropane scaffold with defined stereochemistry and salt form
GPCR/transporter binding and derivatization efficiency
5-HT2A-Sparing Probe Development
Reported absence of 5-HT2A affinity
5-HT1A/5-HT3 functional selectivity assays
NOP Receptor Ligand Research
Reported high-affinity NOP receptor ligand scaffold
NOP vs. mu-opioid selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.